Cas no 2680618-99-7 (2-(4-Bromo-2-methoxyphenyl)-2-acetamidoacetic acid)

2-(4-Bromo-2-methoxyphenyl)-2-acetamidoacetic acid is a brominated aromatic compound featuring both methoxy and acetamidoacetic acid functional groups. Its structural properties make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. The presence of the bromine atom enhances reactivity for further functionalization, while the methoxy group contributes to electronic modulation. The acetamidoacetic acid moiety provides versatility for peptide coupling or derivatization. This compound is suited for applications requiring precise molecular modifications, such as drug discovery and medicinal chemistry research. High purity and well-defined reactivity ensure consistent performance in synthetic workflows.
2-(4-Bromo-2-methoxyphenyl)-2-acetamidoacetic acid structure
2680618-99-7 structure
商品名:2-(4-Bromo-2-methoxyphenyl)-2-acetamidoacetic acid
CAS番号:2680618-99-7
MF:C11H12BrNO4
メガワット:302.121282577515
CID:5631624
PubChem ID:165921012

2-(4-Bromo-2-methoxyphenyl)-2-acetamidoacetic acid 化学的及び物理的性質

名前と識別子

    • 2-(4-bromo-2-methoxyphenyl)-2-acetamidoacetic acid
    • EN300-28290638
    • 2680618-99-7
    • 2-(4-Bromo-2-methoxyphenyl)-2-acetamidoacetic acid
    • インチ: 1S/C11H12BrNO4/c1-6(14)13-10(11(15)16)8-4-3-7(12)5-9(8)17-2/h3-5,10H,1-2H3,(H,13,14)(H,15,16)
    • InChIKey: UZTPJFWFAQIUSB-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=C(C=1)OC)C(C(=O)O)NC(C)=O

計算された属性

  • せいみつぶんしりょう: 300.99497g/mol
  • どういたいしつりょう: 300.99497g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 297
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 75.6Ų

2-(4-Bromo-2-methoxyphenyl)-2-acetamidoacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28290638-0.1g
2-(4-bromo-2-methoxyphenyl)-2-acetamidoacetic acid
2680618-99-7 95.0%
0.1g
$855.0 2025-03-19
Enamine
EN300-28290638-5.0g
2-(4-bromo-2-methoxyphenyl)-2-acetamidoacetic acid
2680618-99-7 95.0%
5.0g
$2816.0 2025-03-19
Enamine
EN300-28290638-0.05g
2-(4-bromo-2-methoxyphenyl)-2-acetamidoacetic acid
2680618-99-7 95.0%
0.05g
$816.0 2025-03-19
Enamine
EN300-28290638-0.25g
2-(4-bromo-2-methoxyphenyl)-2-acetamidoacetic acid
2680618-99-7 95.0%
0.25g
$893.0 2025-03-19
Enamine
EN300-28290638-1.0g
2-(4-bromo-2-methoxyphenyl)-2-acetamidoacetic acid
2680618-99-7 95.0%
1.0g
$971.0 2025-03-19
Enamine
EN300-28290638-0.5g
2-(4-bromo-2-methoxyphenyl)-2-acetamidoacetic acid
2680618-99-7 95.0%
0.5g
$933.0 2025-03-19
Enamine
EN300-28290638-2.5g
2-(4-bromo-2-methoxyphenyl)-2-acetamidoacetic acid
2680618-99-7 95.0%
2.5g
$1903.0 2025-03-19
Enamine
EN300-28290638-10.0g
2-(4-bromo-2-methoxyphenyl)-2-acetamidoacetic acid
2680618-99-7 95.0%
10.0g
$4176.0 2025-03-19
Enamine
EN300-28290638-5g
2-(4-bromo-2-methoxyphenyl)-2-acetamidoacetic acid
2680618-99-7
5g
$2816.0 2023-09-08
Enamine
EN300-28290638-10g
2-(4-bromo-2-methoxyphenyl)-2-acetamidoacetic acid
2680618-99-7
10g
$4176.0 2023-09-08

2-(4-Bromo-2-methoxyphenyl)-2-acetamidoacetic acid 関連文献

2-(4-Bromo-2-methoxyphenyl)-2-acetamidoacetic acidに関する追加情報

Comprehensive Overview of 2-(4-Bromo-2-methoxyphenyl)-2-acetamidoacetic acid (CAS No. 2680618-99-7)

2-(4-Bromo-2-methoxyphenyl)-2-acetamidoacetic acid (CAS No. 2680618-99-7) is a specialized organic compound that has garnered significant interest in pharmaceutical and biochemical research. This compound, characterized by its unique brominated methoxyphenyl and acetamidoacetic acid structure, serves as a valuable intermediate in the synthesis of more complex molecules. Researchers and industry professionals are increasingly exploring its potential applications due to its versatile reactivity and functional groups.

The molecular formula of 2-(4-Bromo-2-methoxyphenyl)-2-acetamidoacetic acid is C11H12BrNO4, with a molecular weight of approximately 302.12 g/mol. Its structure features a bromine atom at the para position of the phenyl ring and a methoxy group at the ortho position, which contribute to its distinct chemical properties. The presence of the acetamidoacetic acid moiety further enhances its utility in synthetic chemistry, making it a sought-after compound for drug discovery and development.

One of the key reasons for the growing popularity of 2-(4-Bromo-2-methoxyphenyl)-2-acetamidoacetic acid is its role in the synthesis of biologically active molecules. Recent studies have highlighted its potential in creating enzyme inhibitors and receptor modulators, which are critical in treating various diseases. For instance, its structural analogs have shown promise in targeting inflammatory pathways and neurodegenerative disorders, aligning with current trends in precision medicine and personalized therapeutics.

In the context of green chemistry and sustainable practices, researchers are also investigating eco-friendly synthesis routes for 2-(4-Bromo-2-methoxyphenyl)-2-acetamidoacetic acid. The demand for low-toxicity intermediates and energy-efficient processes has driven innovations in its production, minimizing environmental impact while maintaining high yields. This aligns with the broader industry shift toward sustainable pharmaceutical manufacturing.

From a commercial perspective, the market for 2-(4-Bromo-2-methoxyphenyl)-2-acetamidoacetic acid is expanding, driven by its applications in contract research organizations (CROs) and academic laboratories. Suppliers and manufacturers are focusing on high-purity grades to meet the stringent requirements of drug development and clinical trials. Additionally, the compound's compatibility with high-throughput screening techniques has made it a staple in modern drug discovery pipelines.

For researchers seeking detailed information about 2-(4-Bromo-2-methoxyphenyl)-2-acetamidoacetic acid, common queries include its solubility profile, storage conditions, and handling precautions. The compound is typically soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol, but insoluble in water. Proper storage in a cool, dry environment under inert conditions is recommended to ensure stability over time.

In summary, 2-(4-Bromo-2-methoxyphenyl)-2-acetamidoacetic acid (CAS No. 2680618-99-7) is a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features, combined with its relevance to cutting-edge scientific trends, make it a subject of ongoing exploration. As the fields of drug discovery and sustainable chemistry continue to evolve, this compound is poised to play an increasingly important role in advancing scientific knowledge and therapeutic innovation.

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